(3S,6R)-1-[6-(3-Amino-1H-indazol-6-yl)-2-(methylamino)-4-pyrimidinyl]-N-cyclohexyl-6-methyl-3-piperidinecarboxamide

Catalog No.
S548380
CAS No.
1227911-45-6
M.F
C25H34N8O
M. Wt
462.59
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3S,6R)-1-[6-(3-Amino-1H-indazol-6-yl)-2-(methylam...

CAS Number

1227911-45-6

Product Name

(3S,6R)-1-[6-(3-Amino-1H-indazol-6-yl)-2-(methylamino)-4-pyrimidinyl]-N-cyclohexyl-6-methyl-3-piperidinecarboxamide

IUPAC Name

(3S,6R)-1-[6-(3-amino-1H-indazol-6-yl)-2-(methylamino)pyrimidin-4-yl]-N-cyclohexyl-6-methylpiperidine-3-carboxamide

Molecular Formula

C25H34N8O

Molecular Weight

462.59

InChI

InChI=1S/C25H34N8O/c1-15-8-9-17(24(34)28-18-6-4-3-5-7-18)14-33(15)22-13-20(29-25(27-2)30-22)16-10-11-19-21(12-16)31-32-23(19)26/h10-13,15,17-18H,3-9,14H2,1-2H3,(H,28,34)(H3,26,31,32)(H,27,29,30)/t15-,17+/m1/s1

InChI Key

QLPHOXTXAKOFMU-WBVHZDCISA-N

SMILES

CC1CCC(CN1C2=NC(=NC(=C2)C3=CC4=C(C=C3)C(=NN4)N)NC)C(=O)NC5CCCCC5

Solubility

Soluble in DMSO, not in water

Synonyms

GSK2334470; GSK 2334470; GSK-2334470

Description

The exact mass of the compound (3S,6R)-1-[6-(3-Amino-1H-indazol-6-yl)-2-(methylamino)-4-pyrimidinyl]-N-cyclohexyl-6-methyl-3-piperidinecarboxamide is 462.28556 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

GSK2334470 belongs to a class of synthetic organic compounds. Its origin can be traced to research by GlaxoSmithKline (GSK), a pharmaceutical company, though specific details about its discovery are not publicly available. Scientific publications suggest GSK2334470 is being investigated for its potential biological activity, but the specific target or disease area is not currently known [].


Molecular Structure Analysis

The provided name describes the complex structure of the molecule. It consists of several key functional groups linked together in a specific arrangement. These groups include:

  • Cyclohexyl: A ring-shaped hydrocarbon.
  • Piperidine: A six-membered nitrogen-containing heterocycle.
  • Pyrimidine: A six-membered aromatic ring containing two nitrogen atoms.
  • Indazole: A five-membered aromatic ring fused to a pyrazole ring, both containing nitrogen atoms.
  • Amide: A carbonyl group linked to a nitrogen atom.
  • Methylamine: A methyl group bonded to an ammonia molecule.
  • Indazole Scaffold

    The molecule contains an indazole ring, a heterocyclic structure present in several bioactive compounds. Indazoles have been explored for their potential antibacterial and anticancer properties . Research on (3S,6R)-1-[6-(3-Amino-1H-indazol-6-yl)-2-(methylamino)-4-pyrimidinyl]-N-cyclohexyl-6-methyl-3-piperidinecarboxamide could investigate if it exhibits similar bioactivities.

  • Pyrimidine Ring

    The molecule also incorporates a pyrimidine ring, another common heterocycle found in numerous drugs. Pyrimidines are known for their diverse pharmacological activities, including roles in antiviral therapy and kinase inhibition . Studies could explore if (3S,6R)-1-[6-(3-Amino-1H-indazol-6-yl)-2-(methylamino)-4-pyrimidinyl]-N-cyclohexyl-6-methyl-3-piperidinecarboxamide interacts with specific enzymes or targets relevant to disease processes.

  • Functional Groups

    The presence of functional groups like the cyclohexyl moiety and the carboxamide group can influence the molecule's interaction with biological systems. Medicinal chemists could investigate how these groups affect the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of the compound, which is crucial for drug development.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

3.9

Exact Mass

462.28556

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

GSK2334470

Dates

Modify: 2023-08-15
1: Najafov A, Shpiro N, Alessi DR. Akt is efficiently activated by PIF-pocket- and PtdIns(3,4,5)P3-dependent mechanisms leading to resistance to PDK1 inhibitors. Biochem J. 2012 Dec 1;448(2):285-95. doi: 10.1042/BJ20121287. PubMed PMID: 23030823.
2: Raimondi C, Chikh A, Wheeler AP, Maffucci T, Falasca M. A novel regulatory mechanism links PLCγ1 to PDK1. J Cell Sci. 2012 Jul 1;125(Pt 13):3153-63. doi: 10.1242/jcs.100511. Epub 2012 Mar 27. PubMed PMID: 22454520; PubMed Central PMCID: PMC3434861.
3: Knight ZA. For a PDK1 inhibitor, the substrate matters. Biochem J. 2011 Jan 15;433(2):e1-2. doi: 10.1042/BJ20102038. PubMed PMID: 21175429.
4: Najafov A, Sommer EM, Axten JM, Deyoung MP, Alessi DR. Characterization of GSK2334470, a novel and highly specific inhibitor of PDK1. Biochem J. 2011 Jan 15;433(2):357-69. doi: 10.1042/BJ20101732. PubMed PMID: 21087210.

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